2-(2,2-Diphenylethenyl)benzonitrile
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Overview
Description
2-(2,2-Diphenylethenyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a 2,2-diphenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)benzonitrile typically involves the reaction of benzonitrile with 2,2-diphenylethylene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where benzonitrile is reacted with 2,2-diphenylethylene in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylethenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium hydroxide) are used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives such as benzoic acid or benzaldehyde.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(2,2-Diphenylethenyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination complexes with transition metals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylethenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Similar in structure but with an anthracene moiety instead of benzonitrile.
2-(2,2-Diphenylethenyl)benzene: Lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
The nitrile group enhances its reactivity in nucleophilic addition reactions, while the diphenylethenyl moiety contributes to its stability and electronic properties .
Properties
CAS No. |
83759-72-2 |
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Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-(2,2-diphenylethenyl)benzonitrile |
InChI |
InChI=1S/C21H15N/c22-16-20-14-8-7-13-19(20)15-21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
InChI Key |
VAEWGRMHVBVWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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